REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:13])=[C:6]2[C:10]=1[NH:9][CH:8]=[C:7]2[C:11]#[N:12].N1C=CC=CC=1.[C:20]([C:22]1[CH:23]=[C:24]([S:28](Cl)(=[O:30])=[O:29])[CH:25]=[CH:26][CH:27]=1)#[N:21]>O1CCCC1>[C:11]([C:7]1[C:6]2[C:10](=[C:2]([NH:1][S:28]([C:24]3[CH:25]=[CH:26][CH:27]=[C:22]([C:20]#[N:21])[CH:23]=3)(=[O:30])=[O:29])[CH:3]=[CH:4][C:5]=2[CH3:13])[NH:9][CH:8]=1)#[N:12]
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Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
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NC=1C=CC(=C2C(=CNC12)C#N)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
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C(#N)C=1C=C(C=CC1)S(=O)(=O)Cl
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 3.5 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
After further adding
|
Type
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EXTRACTION
|
Details
|
2N hydrochloric acid (100 ml), extraction
|
Type
|
WASH
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Details
|
The organic layer was washed with water (twice) and brine in that order
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=2:1-3:2)
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Type
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ADDITION
|
Details
|
A mixed solvent of ethanol-hexane (1:2) was added
|
Type
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CUSTOM
|
Details
|
after sonication
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Type
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FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with a mixed solvent of ethanol-hexane (1:3)
|
Type
|
CUSTOM
|
Details
|
The mixture was dried overnight under reduced pressure
|
Duration
|
8 (± 8) h
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CNC2=C(C=CC(=C12)C)NS(=O)(=O)C1=CC(=CC=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 27.7 mmol | |
AMOUNT: MASS | 9.33 g | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 47.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |